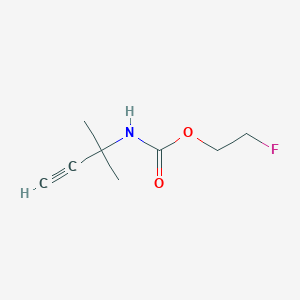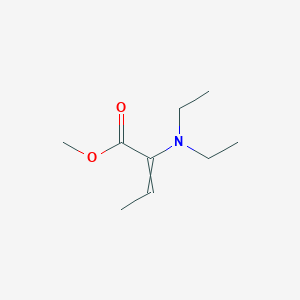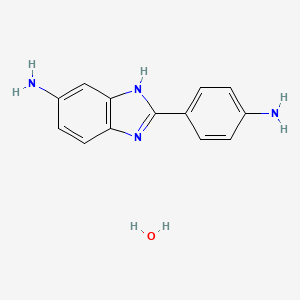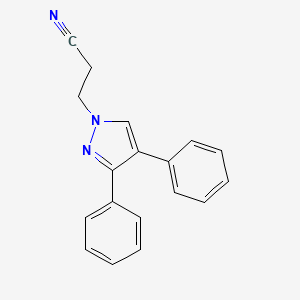
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline is a heterocyclic compound that features both imidazole and quinoline moieties. The presence of these two functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. Common synthetic methods for imidazole include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The quinoline moiety can be synthesized through methods such as the Skraup synthesis or the Friedländer synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Both the imidazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions, while the quinoline moiety can intercalate into DNA, affecting its function .
Comparación Con Compuestos Similares
Similar Compounds
6-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline: Similar structure but with phenyl groups instead of methoxy groups.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Contains a benzimidazole moiety instead of an imidazole.
Uniqueness
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline is unique due to the presence of methoxy groups on the imidazole ring, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Número CAS |
65591-49-3 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
6-(4,5-dimethoxy-1H-imidazol-2-yl)quinoline |
InChI |
InChI=1S/C14H13N3O2/c1-18-13-14(19-2)17-12(16-13)10-5-6-11-9(8-10)4-3-7-15-11/h3-8H,1-2H3,(H,16,17) |
Clave InChI |
YNJDBXCJLJVMOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(N1)C2=CC3=C(C=C2)N=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


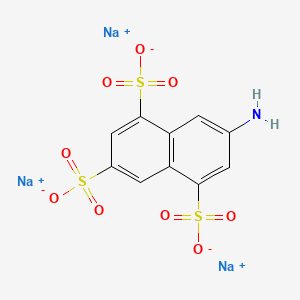
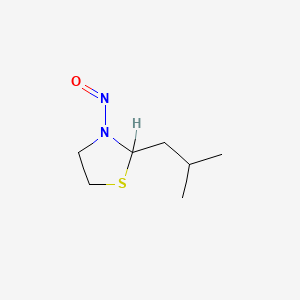
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)


![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
